molecular formula C19H23N5O2 B2942515 1,3-dimethyl-7-(2-phenylethyl)-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 335403-53-7

1,3-dimethyl-7-(2-phenylethyl)-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2942515
CAS No.: 335403-53-7
M. Wt: 353.426
InChI Key: NLZNCYRTPLFULM-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(2-phenylethyl)-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine derivatives family. This compound features a purine ring system substituted with various functional groups, including methyl, phenylethyl, and pyrrolidinyl groups. Due to its intricate structure, it has garnered interest in various scientific fields, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the purine core. One common approach is the Hantzsch-Diels-Alder reaction , which forms the purine ring through the condensation of a β-keto ester with an amine and an aldehyde

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and high-throughput screening are employed to streamline the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or using phase transfer catalysts.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced analogs.

  • Substitution: Introduction of various substituents leading to derivatives with different biological activities.

Scientific Research Applications

This compound has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and inflammation.

  • Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the derivative and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other purine derivatives such as caffeine, theophylline, and theobromine. the presence of the phenylethyl and pyrrolidinyl groups distinguishes it from these compounds, potentially leading to different biological activities and applications.

Properties

IUPAC Name

1,3-dimethyl-7-(2-phenylethyl)-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-21-16-15(17(25)22(2)19(21)26)24(13-10-14-8-4-3-5-9-14)18(20-16)23-11-6-7-12-23/h3-5,8-9H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZNCYRTPLFULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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